Levomilnacipran hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de levomilnacipran est un inhibiteur sélectif de la recapture de la sérotonine et de la noradrénaline (ISRN) utilisé principalement pour le traitement du trouble dépressif majeur (TDM) chez les adultes . Il s'agit de l'énantiomère 1S,2R le plus actif du milnacipran . Le chlorhydrate de levomilnacipran a été approuvé pour la première fois par la FDA le 25 juillet 2013 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de levomilnacipran implique plusieurs étapes. Une méthode courante commence par la synthèse énantiosélective utilisant de l'® -épichlorhydrine . Le processus implique les étapes suivantes:

Formation de l'intermédiaire: (1S,2R)-N,N-diéthyl-2-(hydroxyméthyl)-1-phénylcyclopropanecarboxamide.

Conversion en dérivés sulfonyloxy: Cet intermédiaire est ensuite converti en ses dérivés sulfonyloxy.

Réaction avec le phtalimide de potassium: Les dérivés sulfonyloxy sont mis en réaction avec le phtalimide de potassium, suivi d'un traitement avec une base pour obtenir le levomilnacipran.

Méthodes de production industrielle

Un procédé industriel amélioré pour la préparation du chlorhydrate de levomilnacipran implique une synthèse rentable et sûre qui évite l'utilisation du 1-phényl-1-diéthylaminocarbonyl-2-chlorométhylcyclopropane . Cette méthode assure des rendements et une pureté plus élevés du produit final.

Analyse Des Réactions Chimiques

Key Reaction Steps

-

Enantiomeric Resolution :

Racemic cis-milnacipran is resolved using N-Boc-L-(+)-phenylglycine to form a diastereomeric salt. -

Salt Cleavage :

The isolated salt is treated with sodium hydroxide (10% solution) to release levomilnacipran free base. -

Hydrochloride Formation :

Levomilnacipran free base is reacted with HCl in methyl isobutyl ketone (MIBK) or isobutanol.

Metabolic Reactions

Levomilnacipran undergoes hepatic metabolism via CYP3A4 , producing inactive metabolites .

Primary Metabolic Pathways

-

N-Desethylation :

Formation of N-desethyl levomilnacipran (major metabolite). -

Hydroxylation :

p-Hydroxy-levomilnacipran is formed, followed by glucuronidation. -

Glucuronidation :

Direct conjugation of levomilnacipran (4% of dose) .

Table 2: Metabolite Profile in Humans

| Metabolite | Enzyme Involved | Urinary Excretion (%) |

|---|---|---|

| Levomilnacipran (unchanged) | – | 58 |

| N-Desethyl levomilnacipran | CYP3A4 | 18 |

| Levomilnacipran glucuronide | UGT | 4 |

| p-Hydroxy-levomilnacipran | CYP3A4 | 1 |

Solubility and Stability Reactions

Levomilnacipran hydrochloride’s physicochemical behavior influences its formulation:

-

Solubility :

-

Degradation :

Reactivity with Biological Targets

-

NMDA Receptor Antagonism :

Binds to the dizocilpine site (Kᵢ = 1.7 μM), inhibiting NR2A/2B subunits (IC₅₀ = 4.57–5.62 μM) . -

BACE-1 Inhibition :

Reduces β-amyloid plaque formation (potential Alzheimer’s application) .

Drug-Drug Interactions

Applications De Recherche Scientifique

Treatment of Major Depressive Disorder (MDD)

Levomilnacipran is primarily used in adults for the treatment of MDD. It has been shown to improve depressive symptoms and functional impairment associated with the disorder. The drug's mechanism involves the inhibition of serotonin and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the brain, which are crucial for mood regulation.

Clinical Efficacy

A series of clinical trials have demonstrated levomilnacipran's efficacy compared to placebo. Key findings from these studies include:

- Phase II Trial : Montgomery et al. (2013) found that levomilnacipran at doses of 75-100 mg/day significantly improved scores on the Montgomery-Åsberg Depression Rating Scale (MADRS) compared to placebo over 10 weeks .

- Phase III Trials : Multiple studies confirmed that levomilnacipran at doses ranging from 40 mg to 120 mg/day was statistically more effective than placebo in reducing MADRS scores over 8 weeks .

| Study | Design | Duration | Patients | Dose | Outcome Measures | Results |

|---|---|---|---|---|---|---|

| Montgomery et al. (2013) | Randomized, double-blind, placebo-controlled | 10 weeks | 553 | 75-100 mg/day | MADRS, HDRS17, SDS | Significant improvement over placebo |

| Asnis et al. (2013) | Randomized, double-blind, placebo-controlled | 8 weeks | 713 | 40-120 mg/day | MADRS | Statistically significant reduction in MADRS scores |

| Bakish et al. (2014) | Randomized, double-blind, placebo-controlled | 8 weeks | 557 | 40-80 mg/day | MADRS, SDS | Both doses significantly superior to placebo |

Functional Recovery Post-Stroke

Emerging research suggests potential applications for levomilnacipran in enhancing functional recovery in patients after acute ischemic stroke. A study indicated that it may aid in improving not only depressive symptoms but also overall functioning related to social and work life . However, further research is required to substantiate these findings and establish clear clinical guidelines.

Safety and Tolerability

Levomilnacipran is generally well tolerated; however, it is associated with several adverse effects. Commonly reported side effects include:

- Nausea

- Hyperhidrosis

- Constipation

- Tachycardia

- Erectile dysfunction

The incidence of adverse events was higher in patients receiving levomilnacipran compared to those on placebo . Long-term safety studies are needed to evaluate cardiovascular risks associated with chronic use.

Pharmacological Profile

Levomilnacipran exhibits a greater selectivity for norepinephrine reuptake inhibition compared to serotonin. This pharmacodynamic characteristic makes it unique among SNRIs, as it shows over a 15-fold higher selectivity for norepinephrine transporters . This profile may contribute to its efficacy in treating MDD while potentially minimizing some side effects associated with serotonin reuptake inhibition.

Future Research Directions

Ongoing studies are exploring additional therapeutic indications for levomilnacipran beyond MDD. Research is needed to evaluate its effectiveness in treating anxiety disorders and its role in pain management due to its dual action on norepinephrine and serotonin pathways.

Mécanisme D'action

The exact mechanism of the antidepressant action of levomilnacipran hydrochloride is not fully understood. it is believed to be related to the potentiation of serotonin and norepinephrine in the central nervous system through inhibition of their reuptake at serotonin and norepinephrine transporters . This compound is a more potent inhibitor of norepinephrine reuptake than serotonin reuptake .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de levomilnacipran est comparé à d'autres inhibiteurs de la recapture de la sérotonine et de la noradrénaline (ISRN) tels que:

Venlafaxine: A un rapport de recapture sérotonine:noradrénaline de 30:1.

Duloxétine: A un rapport de recapture sérotonine:noradrénaline de 10:1.

Desvenlafaxine: A un rapport de recapture sérotonine:noradrénaline de 14:1.

Milnacipran: A un rapport de recapture sérotonine:noradrénaline de 1,6:1.

Le chlorhydrate de levomilnacipran a une inhibition de la recapture plus équilibrée de la sérotonine et de la noradrénaline avec un rapport de 1:2 . Cette inhibition équilibrée peut entraîner une meilleure efficacité et un profil d'effets secondaires différent par rapport aux autres ISRN .

Activité Biologique

Levomilnacipran hydrochloride is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder (MDD). This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant research findings.

The antidepressant effects of levomilnacipran are attributed to its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. It has been shown to bind with high affinity to human serotonin and norepinephrine transporters, with inhibition constants (Ki) of 11.2 nM for 5-HT and 92.2 nM for NE, making it significantly more potent than its racemic counterpart, milnacipran . Unlike many other antidepressants, levomilnacipran does not significantly affect other receptors or channels, which minimizes off-target effects .

Pharmacokinetics

Levomilnacipran is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8, CYP2C19, and CYP2D6. The drug undergoes desethylation and hydroxylation to form pharmacologically inactive metabolites that are predominantly excreted via renal pathways . Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | ~12 hours |

| Clearance | 21-29 L/h |

| Bioavailability | Not explicitly reported |

| Protein Binding | ~22% |

Approximately 58% of an administered dose is excreted unchanged in urine, with N-desethyl levomilnacipran being the major metabolite .

In Vitro Studies

In vitro studies demonstrate that levomilnacipran is a more effective inhibitor of NE and 5-HT reuptake compared to other SNRIs like venlafaxine and duloxetine. For instance, it was found to be 50 times more potent than milnacipran in inhibiting NE reuptake in rat hypothalamic synaptosomes .

In Vivo Studies

Animal studies have shown that levomilnacipran increases extracellular levels of both NE and 5-HT in the rat cortex. The minimal effective doses (MEDs) for increasing these neurotransmitters were determined to be 20 mg/kg for 5-HT and 10 mg/kg for NE. Additionally, it demonstrated significant reductions in immobility during forced swim tests, indicative of antidepressant-like activity .

Case Studies

Clinical trials have demonstrated the efficacy of levomilnacipran in treating MDD. A notable study published in Neuropharmacology reported that patients receiving levomilnacipran showed significant improvements in depression scales compared to placebo groups .

Case Study Summary:

- Study Design: Randomized controlled trial

- Participants: Adults diagnosed with MDD

- Dosage: Varied between 40 mg to 120 mg daily

- Outcome: Significant reduction in depressive symptoms measured by standardized scales (e.g., HAM-D).

Propriétés

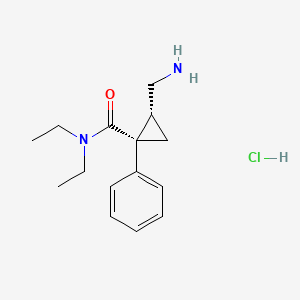

IUPAC Name |

(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCDYJFPRPDERF-NQQJLSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026201 | |

| Record name | Levomilnacipran hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175131-60-9 | |

| Record name | Levomilnacipran hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175131609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomilnacipran hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMILNACIPRAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/371U2ZK31U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.